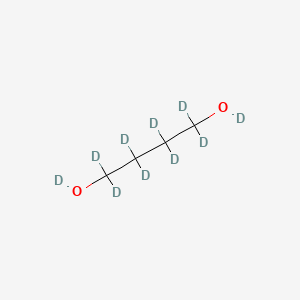

1,4-Butanediol-d10

Descripción general

Descripción

1,4-Butanediol-d10 is a deuterated form of 1,4-butanediol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as increased molecular weight and altered physical and chemical characteristics compared to its non-deuterated counterpart .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Butanediol-d10 can be synthesized through various methods. One common approach involves the deuteration of 1,4-butanediol using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound often involves the Reppe process, which includes the following steps:

Methanol Oxidation: Methanol is oxidized to formaldehyde.

Alkynylation: Formaldehyde reacts with acetylene to form 1,4-butynediol.

Hydrogenation: 1,4-butynediol is hydrogenated to produce 1,4-butanediol, which is then deuterated to obtain this compound.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Butanediol-d10 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butyrolactone.

Reduction: It can be reduced to form tetrahydrofuran.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.

Major Products Formed

Oxidation: Butyrolactone

Reduction: Tetrahydrofuran

Substitution: Various halogenated derivatives

Aplicaciones Científicas De Investigación

NMR Spectroscopy

One of the primary applications of 1,4-butanediol-d10 is in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of deuterium allows for enhanced resolution and sensitivity in NMR experiments. This is particularly useful for studying molecular interactions and dynamics in various chemical systems.

| Application | Description |

|---|---|

| NMR Spectroscopy | Enhances resolution and sensitivity in molecular studies |

Pharmaceutical Research

In pharmaceutical research, this compound serves as a tracer in metabolic studies. Its ability to mimic the behavior of non-deuterated 1,4-butanediol while providing distinct spectral characteristics makes it valuable for understanding drug metabolism and pharmacokinetics.

| Application | Description |

|---|---|

| Metabolic Tracing | Used to study drug metabolism and pharmacokinetics |

Polymer Production

This compound is utilized in the synthesis of polymers such as polybutylene terephthalate (PBT) and polyurethanes. The incorporation of deuterium can improve the thermal stability and mechanical properties of these polymers.

| Polymer Type | Properties |

|---|---|

| Polybutylene Terephthalate (PBT) | Enhanced thermal stability and mechanical properties |

| Polyurethanes | Improved elasticity and resilience |

Case Study 1: NMR Analysis

A study conducted using this compound demonstrated its effectiveness in resolving complex mixtures in NMR spectroscopy. The researchers noted significant improvements in peak resolution compared to non-deuterated solvents, facilitating better analysis of reaction mechanisms.

Case Study 2: Drug Metabolism Study

In a pharmacokinetic study involving a new drug formulation, researchers utilized this compound as a tracer to monitor metabolic pathways. The results indicated that the drug was rapidly metabolized similarly to its non-deuterated counterpart but provided clearer insights into specific metabolic pathways due to the distinct NMR signals.

Mecanismo De Acción

The mechanism of action of 1,4-butanediol-d10 involves its interaction with various molecular targets and pathways. It can act as a ligand for integrins and inhibit phospholipase A2, affecting cellular processes such as signal transduction and membrane dynamics .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Butanediol: The non-deuterated form, commonly used in similar applications but with different physical and chemical properties.

1,4-Butanediol-2,2,3,3-d4: Another deuterated form with partial deuteration.

1,4-Dibromobutane-d8: A halogenated derivative with deuterium atoms.

Uniqueness

1,4-Butanediol-d10 is unique due to its complete deuteration, which provides distinct advantages in research applications, such as improved stability and altered reaction kinetics compared to its non-deuterated and partially deuterated counterparts .

Actividad Biológica

1,4-Butanediol-d10 (BDO-d10) is a deuterated form of 1,4-butanediol (BDO), a significant chemical intermediate used in various industrial applications, including the production of plastics, solvents, and elastic fibers. The biological activity of BDO-d10 is of particular interest due to its metabolic pathways and potential effects on human health and the environment. This article explores the biological activity of BDO-d10, including its metabolism, toxicity, and implications for bioproduction.

- Chemical Formula : C4H10O2

- Molecular Weight : 90.12 g/mol

- Deuteration : BDO-d10 has ten hydrogen atoms replaced with deuterium, enhancing its stability and allowing for tracing in metabolic studies.

Metabolism

1,4-Butanediol is rapidly absorbed in the body and metabolized primarily to gamma-hydroxybutyric acid (GHB) via alcohol dehydrogenase. This conversion is crucial as GHB exhibits psychoactive properties similar to those of BDO itself. The metabolic pathway can be summarized as follows:

- Absorption : Rapid absorption occurs through the gastrointestinal tract.

- Conversion : Primarily converted to GHB in the liver and brain.

- Excretion : Approximately 50% of administered BDO-d10 is exhaled as within 2 hours post-administration .

Table 1: Metabolism Overview of this compound

| Process | Description |

|---|---|

| Absorption | Rapid absorption from the gastrointestinal tract |

| Conversion | Metabolized to GHB via alcohol dehydrogenase |

| Excretion | Majorly exhaled as ; minor urinary and fecal excretion |

Toxicity Studies

The toxicity profile of BDO-d10 has been extensively studied due to its potential neurotoxic effects. Key findings include:

- Acute Toxicity : The LD50 values vary based on administration routes:

- Chronic Exposure : Repeated doses have shown neurotoxic effects such as respiratory failure and catalepsy at higher doses (≥500 mg/kg/day) .

Table 2: Toxicity Data for this compound

| Administration Route | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | ~800 | Lateral posture, irregular respiration |

| Inhalation | >5.1 g/m³ | No mortality; slight respiratory signs |

Biological Applications

The engineered biosynthesis of BDO from microbial sources has garnered attention due to environmental concerns associated with traditional production methods. Recent advancements include:

- Microbial Production : Engineered strains of Escherichia coli have been developed to produce BDO through metabolic pathways that enhance precursor supply and reduce byproducts .

- Biocatalysis : Utilizing biocatalytic processes has shown promise in increasing yields while minimizing environmental impacts associated with synthetic methods .

Case Studies

Recent studies have highlighted successful strategies for enhancing BDO production:

- Metabolic Engineering in E. coli :

- Sustainable Production Methods :

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-MBXGXEIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369260 | |

| Record name | 1,4-Butanediol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71760-76-4 | |

| Record name | 1,4-Butanediol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.